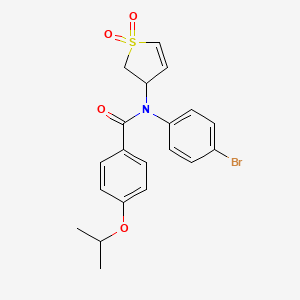
3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential as a useful tool in various biochemical and physiological studies, and its synthesis and mechanism of action have been the focus of much attention.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine involves its ability to irreversibly bind to the active site of enzymes such as DAGLα. This binding prevents the enzyme from carrying out its normal function, resulting in reduced production of specific metabolites such as 2-AG.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it is used to inhibit. For example, inhibition of DAGLα by this compound has been shown to reduce 2-AG production and alter various physiological processes such as pain perception, anxiety, and appetite regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine in lab experiments is its specificity for certain enzymes and proteins. This specificity allows researchers to selectively inhibit specific metabolic pathways and study their effects on various physiological processes. However, a limitation of using this compound is its irreversible binding to enzymes, which can make it difficult to reverse its effects once it has been administered.
Direcciones Futuras
There are several future directions for research involving 3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine. One direction is to investigate its potential as a therapeutic agent for various diseases such as chronic pain, anxiety, and obesity. Another direction is to develop more specific inhibitors of enzymes and proteins using this compound as a starting point. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on various metabolic pathways and physiological processes.
Métodos De Síntesis
The synthesis of 3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine involves the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with 3-(difluoromethyl)azetidine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine has been used in various scientific studies as a tool to investigate the function of specific enzymes and proteins. For example, this compound has been used to inhibit the activity of the enzyme diacylglycerol lipase alpha (DAGLα), which is involved in the production of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGLα, researchers can study the effects of reduced 2-AG production on various physiological processes.
Propiedades
IUPAC Name |
3-(difluoromethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2S/c1-8-5-9(2)11(4)13(10(8)3)20(18,19)17-6-12(7-17)14(15)16/h5,12,14H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRNBFDJHFBGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)C(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882846.png)
![N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B2882847.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2882848.png)


![3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2882851.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2882852.png)
![3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2882858.png)
![[2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate](/img/structure/B2882860.png)
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2882861.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2882864.png)
![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide](/img/structure/B2882865.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2882866.png)